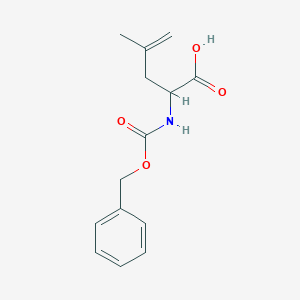

Cbz-2-methallyl-glycine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-2-(phenylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTAKXFCUXYTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cbz 2 Methallyl Glycine

Precursor Synthesis and Amino Protecting Group Installation

The initial phase in the synthesis of Cbz-2-methallyl-glycine involves the preparation of a stable, protected glycine (B1666218) precursor. This step is critical for preventing unwanted side reactions at the nitrogen atom during the subsequent carbon-carbon bond formation.

Synthesis of N-Cbz-Glycine and Related Derivatives

The most common strategy for protecting the amino group of glycine is through the installation of the benzyloxycarbonyl (Cbz or Z) group. This is typically achieved via the Schotten-Baumann reaction, where glycine is treated with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. echemi.comgoogle.com

Glycine, which exists as a zwitterion under neutral conditions, is first deprotonated with a base, such as sodium hydroxide, to generate the glycinate (B8599266) anion. stackexchange.com This anion possesses a free amino group that can act as a nucleophile. The subsequent addition of benzyl chloroformate results in the formation of N-Cbz-glycine. echemi.comstackexchange.com The reaction is typically performed in an aqueous solution at a reduced temperature (e.g., 0 °C) to control the reactivity of the acid chloride. echemi.comguidechem.com An excess of base is often used to neutralize the hydrochloric acid byproduct formed during the reaction. stackexchange.com The final product, N-Cbz-glycine, can be isolated by acidifying the reaction mixture, leading to its precipitation. google.comguidechem.com

Table 1: Typical Reaction Conditions for N-Cbz-Glycine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |

|---|

Generation of Glycine Cation Equivalents and Electrophilic Glycine Scaffolds

To facilitate the introduction of a carbon-based substituent at the α-position, the N-protected glycine derivative must be converted into an electrophilic species, often referred to as a glycine cation equivalent. organic-chemistry.orgresearchgate.net These intermediates are designed to react with nucleophiles.

One common approach involves the generation of N-acyliminium ions or their precursors. mdpi.com These highly reactive species can be formed from α-functionalized N-protected glycine derivatives. For instance, N-carbamoyl-α-chloro amino esters, such as N-Cbz-α-chloroglycinates, serve as stable and effective electrophilic glycine scaffolds. The chlorine atom at the α-position acts as a leaving group, which, upon activation (e.g., by a Lewis acid or through anion-binding catalysis), facilitates nucleophilic attack at the α-carbon.

Another strategy involves the use of glycine Schiff base complexes, which can be deprotonated to form nucleophilic enolates or functionalized to create electrophilic centers. researchgate.net The generation of these electrophilic scaffolds is a pivotal step, setting the stage for the key bond-forming reaction. organic-chemistry.org

Carbon-Carbon Bond Formation at the α-Position of the Glycine Scaffold

With a suitable electrophilic glycine precursor in hand, the next critical step is the formation of the carbon-carbon bond to introduce the 2-methallyl group at the α-position. Stereoselective methods are highly sought after to control the chirality of the newly formed stereocenter.

Stereoselective Alkylation Strategies for 2-Methallyl Introduction

The alkylation of the glycine scaffold is the cornerstone of the synthesis of this compound. Various organometallic-based methods have been developed to achieve this transformation with efficiency and stereocontrol. acs.orgnih.govorganic-chemistry.org

Zinc-mediated reactions represent a robust method for the alkylation of glycine derivatives. google.com This approach typically involves the reaction of an electrophilic glycine equivalent with an organozinc reagent derived from an allylic halide. For instance, an N-Boc-2-acetoxyglycine ester can serve as the glycine cation equivalent, which reacts with an allylic or propargylic halide in the presence of zinc dust. google.com

The process is believed to proceed through the formation of an intermediate zinc enolate or a related organozinc species. cuni.cz In the context of synthesizing this compound, 2-methallyl bromide or a similar halide would be used to generate the corresponding organozinc nucleophile. This nucleophile then adds to the electrophilic α-carbon of the Cbz-glycine scaffold. These reactions are often carried out in polar aprotic solvents. google.com The use of zinc is advantageous due to its relatively low cost and moderate reactivity, which can help to minimize side reactions. nih.gov

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for α-alkylation. orgsyn.orgorgsyn.org A notable example is the allylation of N-Cbz-α-chloroglycinates with organosilane reagents like 2-methallyltrimethylsilane.

In this type of reaction, a palladium catalyst, often in conjunction with a suitable ligand, facilitates the coupling between the α-chloro glycine ester and the methallyl silane. The reaction mechanism is complex but generally involves the formation of a palladium-allyl intermediate which then undergoes reductive elimination to form the desired product. Anion-binding catalysis has been explored to achieve high enantioselectivity in such transformations, where a chiral thiourea (B124793) catalyst can stabilize the transition state leading to the desired enantiomer. This methodology is attractive for its potential to create stereochemically defined α,α-disubstituted amino acids. nih.gov

Table 2: Comparison of Alkylation Strategies

| Method | Glycine Substrate | Alkylating Agent | Metal/Catalyst | Key Features |

|---|---|---|---|---|

| Zinc-Mediated Alkylation | N-Protected-α-acetoxyglycine | 2-Methallyl Halide | Zinc Dust | Utilizes readily available materials; proceeds via organozinc intermediates. google.com |

Asymmetric Alkylation of Chiral Glycine Enolate Synthons

The asymmetric C-alkylation of lithium-mediated (Z)-enolates derived from N-glycinyl oxazolidinones represents a powerful method for the synthesis of α-amino acids. nih.gov This approach utilizes a chiral auxiliary, such as 4-benzyl-2-oxazolidinone, to control the facial selectivity of the enolate alkylation. The formation of the (Z)-enolate is crucial for high diastereoselectivity. The reaction is typically carried out at low temperatures (-78 °C) in a solvent like tetrahydrofuran (B95107) (THF) with a strong base such as lithium diisopropylamide (LDA). nih.gov While this specific methodology has been successfully applied to the synthesis of various amino acids using different alkyl halides, its direct application for the synthesis of this compound with methallyl bromide would follow the established principles of stereoselective C-alkylation. nih.gov

Alkylation utilizing Chiral Auxiliaries (e.g., Seebach's Oxazolidinone with methallyl bromide)

The use of chiral auxiliaries, such as Seebach's oxazolidinone, is a well-established method for the stereoselective synthesis of amino acids. thieme-connect.com This approach involves the alkylation of an enolate derived from a glycine-appended chiral auxiliary. In a reported synthesis, Seebach's oxazolidinone was subjected to stereoselective alkylation with methallyl bromide. thieme-connect.com Following the alkylation step, hydrolysis of the auxiliary yields the desired α-amino acid, in this case, 2-methallyl-glycine. The N-Cbz protecting group would be introduced in a subsequent step. This method provides a reliable route to enantiomerically enriched amino acids. thieme-connect.com

Ni(II) Complex-Mediated Asymmetric Alkylation Approaches

The alkylation of chiral Ni(II) complexes of glycine Schiff bases is a significant and practical methodology for the asymmetric synthesis of α-amino acids. nih.govnih.gov These complexes, which are readily prepared and highly reactive, serve as effective glycine equivalents. nih.govrsc.org The use of a chiral ligand, often derived from an amino acid like proline, attached to the nickel center, directs the stereochemical course of the alkylation. nih.gov The alkylation of these complexes with an appropriate alkyl halide, such as methallyl bromide, proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov After the alkylation reaction, the desired amino acid is obtained by hydrolysis of the complex. rsc.org This method is particularly advantageous for large-scale synthesis. nih.govnih.gov

Table 1: Comparison of Asymmetric Alkylation Methodologies

| Methodology | Chiral Control Element | Key Reagents | Typical Conditions |

|---|---|---|---|

| Asymmetric Alkylation of Chiral Glycine Enolate Synthons | Chiral oxazolidinone auxiliary | LDA, methallyl bromide | Low temperature (-78 °C), THF |

| Alkylation with Seebach's Oxazolidinone | Seebach's oxazolidinone | Base, methallyl bromide | Not specified |

| Ni(II) Complex-Mediated Asymmetric Alkylation | Chiral ligand on Ni(II) complex | Ni(II) complex, methallyl bromide, base | Various, including solid NaOH in DMF at 25°C |

Direct Introduction of the 2-Methallyl Moiety via Regioselective Reactions

The direct introduction of the 2-methallyl group onto a glycine substrate can also be achieved through regioselective reactions. One such approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of a glycine enolate. While specific examples for this compound are not detailed in the provided results, the general principle involves the reaction of an activated glycine derivative with an allylic substrate, like a methallyl carbonate or acetate, in the presence of a palladium catalyst and a chiral ligand. The regioselectivity (attack at the 2-position of the methallyl group) and stereoselectivity would be controlled by the choice of catalyst and reaction conditions.

Radical Addition Approaches for Glycine Derivatization

Radical-based methods offer an alternative to traditional polar bond-forming reactions for the synthesis of α-amino acids. nih.gov These approaches can be particularly effective for constructing sterically demanding C-C bonds. One strategy involves the radical addition to imine derivatives. mdpi.com For the synthesis of this compound, this could entail the generation of a 2-methallyl radical, which then adds to a chiral glycine-derived imine or a related radical acceptor. nih.gov The stereocontrol is typically achieved through the use of a chiral auxiliary attached to the imine. nih.gov Another approach is the decarboxylative coupling of a suitable carboxylic acid with a chiral glyoxylate-derived sulfinimine, a reaction that proceeds via a radical mechanism. nih.gov This method is noted for its operational simplicity and broad substrate scope. nih.gov

Reaction Condition Optimization for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and stereoselectivity in the synthesis of this compound. This involves a careful selection of catalysts, ligands, solvents, and other reaction parameters.

Catalyst Screening and Ligand Design for Enhanced Stereocontrol (e.g., squaramide catalysts)

For catalytic asymmetric syntheses, the choice of catalyst and ligand is paramount for achieving high stereocontrol. In recent years, organocatalysts like squaramides have gained attention. maynoothuniversity.ie Squaramides can act as hydrogen-bond donors to activate electrophiles and organize transition states, leading to high enantioselectivity. maynoothuniversity.ie While not specifically documented for the synthesis of this compound in the provided results, squaramide catalysts have been successfully employed in various asymmetric transformations. Their potential application in the context of, for instance, a Michael addition of a glycine equivalent to a methallyl-containing acceptor, could be a promising area for investigation. The design of the squaramide catalyst, including the steric and electronic properties of its substituents, would be critical for optimizing the stereochemical outcome.

Solvent Effects and Temperature Regulation

In the synthesis of α-alkylated amino acids such as this compound, the choice of solvent and the precise control of temperature are paramount for maximizing yield and minimizing side reactions. The formation of a glycine enolate or an equivalent nucleophilic synthon, a key step in the alkylation process, is highly sensitive to these parameters.

Aprotic polar solvents like tetrahydrofuran (THF) are commonly employed. THF is effective at solvating the metal cations present in the base (e.g., lithium or sodium bases used for deprotonation) without interfering with the nucleophilicity of the enolate. Low temperatures, typically ranging from -78 °C to 0 °C, are crucial during the formation and subsequent alkylation of the glycine enolate. These cryogenic conditions serve to kinetically slow down competing side reactions, such as self-condensation or decomposition of the enolate, thereby enhancing the selectivity of the desired alkylation reaction.

In some synthetic protocols, particularly those involving peptide couplings after the formation of the amino acid, the use of co-solvents has been shown to be beneficial. For instance, in related peptide syntheses, the addition of THF as a co-solvent to an aqueous medium was found to significantly improve reaction yields. greentech.fr This effect is attributed to enhanced solubility of the reactants and intermediates, which can be particularly important when dealing with complex or lipophilic protected amino acids. greentech.fr The temperature for the coupling step itself, following the initial alkylation, is often brought to room temperature to ensure a reasonable reaction rate.

Strategies for Controlling Regio- and Diastereoselectivity

Achieving high levels of regio- and diastereoselectivity is a central challenge in the synthesis of this compound, which contains a stereocenter at the α-carbon. The primary strategy involves the use of chiral auxiliaries or templates that create a stereochemically biased environment.

One highly effective and predictable method involves the stereoselective alkylation of a homochiral glycine enolate synthon. acs.orgorgsyn.org In this approach, glycine is first incorporated into a rigid chiral scaffold, such as a morpholinone or oxazinone derivative. For example, the use of a diphenylmorpholinone template allows for the generation of an enolate that presents two sterically distinct faces. orgsyn.org The bulky phenyl groups on the auxiliary effectively block one face, forcing the incoming electrophile—in this case, a methallyl halide—to attack from the less hindered side. This directed attack results in the formation of one diastereomer in significant excess. After the alkylation, the chiral auxiliary is cleaved to yield the desired α-substituted amino acid with high enantiomeric purity.

Palladium-catalyzed coupling reactions represent another advanced strategy. In syntheses of related arylglycines, bis-lactim ethers derived from chiral amino acids have been used as glycine synthons. d-nb.info In the presence of a palladium catalyst and a suitable base, these ethers are metalated and then coupled with an electrophile. The inherent chirality of the bis-lactim ether directs the stereochemical outcome of the coupling, achieving diastereomeric ratios as high as 98:2. d-nb.info While demonstrated for aryl chlorides, this principle of catalyst- and substrate-controlled diastereoselectivity is applicable to alkylations with electrophiles like methallyl bromide.

More complex, multi-step strategies such as the Ireland-Claisen rearrangement can offer exceptional levels of stereocontrol. This powerful reaction allows for the synthesis of γ,δ-unsaturated carboxylic acids with predictable diastereocontrol and chirality transfer. bath.ac.uk By designing a suitable precursor from a protected glycine, this rearrangement can be used to set the α-carbon stereocenter with diastereoselectivities often exceeding 99:1. bath.ac.uk

The table below summarizes the diastereoselectivity achieved in syntheses of related α-amino acids using various strategic approaches.

| Synthetic Method | Chiral Influence | Typical Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| Alkylation of Diphenylmorpholinone | Chiral Auxiliary | High and predictable (anti-addition) | orgsyn.org |

| Pd-Catalyzed Coupling | Schöllkopf Bis-Lactim Ether | Up to 98:2 | d-nb.info |

| Ireland-Claisen Rearrangement | Substrate-based Chirality Transfer | >99:1 | bath.ac.uk |

| Tandem Pd/Isothiourea Catalysis | Isothiourea Catalyst (Benzotetramisole) | High diastereo- and enantioselectivity | acs.orgnih.gov |

Chemical Transformations and Derivatization of Cbz 2 Methallyl Glycine

Modifications at the Carboxyl Group of Cbz-2-methallyl-glycine

The carboxylic acid functionality of this compound is a primary site for modification, enabling the formation of esters, amides, and peptide bonds, which are fundamental transformations in medicinal chemistry and peptide synthesis. smolecule.comlibretexts.org

Esterification and Amidation Reactions

The carboxyl group of this compound can be readily converted into a variety of esters through standard esterification protocols. One common method is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. mdpi.com This method is effective for a range of alcohols, including primary, secondary, and even hindered tertiary alcohols. mdpi.comnih.gov

Similarly, amidation reactions can be carried out by reacting this compound with a primary or secondary amine using similar coupling agents to form the corresponding amide. These reactions are crucial for introducing diverse functionalities and building more complex molecular architectures.

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Reagents | Product |

| Methanol | DCC, DMAP | This compound methyl ester |

| L-Menthol | DCC, DMAP | This compound menthyl ester mdpi.com |

| 2-Methyl-3-buten-2-ol | (Indirectly via propargyl ester) | This compound 1,1-dimethylallyl ester nih.gov |

| Benzyl (B1604629) Alcohol | DCC, DMAP | This compound benzyl ester |

Peptide Coupling Applications

In peptide synthesis, this compound acts as a valuable building block. smolecule.com The benzyloxycarbonyl (Cbz) group serves as a well-established protecting group for the α-amino group, preventing self-polymerization and directing the reaction to the desired peptide bond formation. libretexts.orgpeptide.com

The synthesis of a dipeptide involves the activation of the carboxyl group of this compound, typically with a reagent like DCC or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). This activated species then reacts with the free amino group of a second amino acid (which may be C-terminally protected, e.g., as an ester) to form a new peptide bond. libretexts.orgnih.gov This process can be repeated to construct longer peptide chains. nih.gov The Cbz group is particularly useful in solution-phase peptide synthesis. peptide.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent | Abbreviation | Notes |

| N,N'-Dicyclohexylcarbodiimide | DCC | A classic and widely used coupling agent. libretexts.orgmdpi.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A highly efficient coupling reagent, often used to minimize racemization. |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A modern coupling agent noted for its high performance in aqueous media peptide synthesis. nih.gov |

Reactions Involving the Cbz Protecting Group of this compound

The Cbz group is integral to the synthetic utility of this compound, and its selective removal or retention is key to multi-step synthetic strategies.

Selective Deprotection Methodologies (e.g., Catalytic Hydrogenation)

The most common and mildest method for removing the Cbz group is catalytic hydrogenolysis. highfine.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction proceeds under neutral conditions and at room temperature and pressure, cleaving the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. libretexts.org

Alternative hydrogen sources, known as hydrogen donors, can also be used in a process called catalytic transfer hydrogenation. highfine.comcore.ac.uk These include ammonium (B1175870) formate (B1220265), formic acid, or cyclohexadiene. highfine.com A convenient lab-scale method involves the in situ generation of hydrogen from sodium borohydride (B1222165) (NaBH₄) in the presence of Pd/C, which rapidly and efficiently deprotects the Cbz group. researchgate.net For substrates sensitive to hydrogenation, other methods like treatment with strong acids or Lewis acids such as aluminum chloride (AlCl₃) have also been developed. organic-chemistry.org

Table 3: Methods for Cbz Group Deprotection

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; most common method. highfine.com |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids the use of gaseous hydrogen. highfine.com |

| In-situ Hydrogen Generation | NaBH₄, Pd/C, Methanol | Rapid and user-friendly protocol. researchgate.net |

| Lewis Acid Cleavage | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Useful for substrates with reducible functional groups. organic-chemistry.org |

Transformations Retaining the Cbz Group

In many synthetic routes, it is necessary to perform chemical transformations on other parts of the molecule while the Cbz group remains intact. The Cbz group is stable to a wide range of conditions, allowing for the selective modification of other functional groups.

For example, esterification or amidation at the carboxyl group (as described in section 3.1.1) proceeds without affecting the Cbz group. Furthermore, reactions targeting the methallyl side chain, such as oxidation or dihydroxylation, can be carried out while retaining the Cbz protection. smolecule.comacs.org This stability is also crucial in peptide synthesis where other protecting groups, such as Fmoc or Boc, might be selectively removed in the presence of a Cbz group, demonstrating the principle of orthogonal protection. nih.gov

Transformations of the 2-Methallyl Moiety within this compound

The 2-methallyl group provides a reactive handle for further functionalization due to the presence of a carbon-carbon double bond. This allows for the introduction of new functionalities and the construction of more complex and sterically demanding amino acid derivatives.

The alkene can undergo several classic transformations:

Oxidation: The methallyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions. smolecule.com Oxidative cleavage of the double bond, for instance by ozonolysis followed by a reductive or oxidative workup, can yield a ketone or a carboxylic acid, respectively, at the alpha-carbon of the original glycine (B1666218) backbone. acs.org

Reduction: Catalytic hydrogenation, typically used to remove the Cbz group, will also reduce the methallyl double bond to an isobutyl group. organic-chemistry.orgcore.ac.uk The simultaneous reduction of both functionalities can be a desired transformation in some synthetic schemes.

Addition Reactions: The double bond can participate in various addition reactions. For example, dihydroxylation using reagents like osmium tetroxide would yield a diol. Epoxidation, followed by nucleophilic ring-opening, offers a pathway to a variety of functionalized derivatives. acs.org

Table 4: Potential Transformations of the 2-Methallyl Group

| Reaction Type | Typical Reagents | Product Functional Group |

| Oxidative Cleavage | 1. O₃; 2. Me₂S or H₂O₂ | Ketone or Carboxylic Acid acs.org |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol |

| Epoxidation | m-CPBA | Epoxide acs.org |

| Hydrogenation | H₂, Pd/C | Isobutyl side chain organic-chemistry.orgcore.ac.uk |

1 : Olefin Functionalization Reactions

The methallyl group of this compound serves as a versatile functional handle, enabling a variety of chemical transformations that allow for the synthesis of complex and unnatural amino acids. The reactivity of the olefin is central to these derivatizations, which include hydrogenation, epoxidation, oxidative cleavage, cycloaddition, cross-metathesis, and cross-coupling reactions. These transformations provide pathways to modify the side chain, introducing new functional groups and stereocenters.

1 Hydrogenation

Hydrogenation is a fundamental reaction for the modification of this compound. Typically, this transformation targets two main sites within the molecule: the carbon-carbon double bond of the methallyl group and the benzylic carbon-oxygen bond of the Cbz (benzyloxycarbonyl) protecting group.

Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method for the removal of the Cbz protecting group. This reaction, known as hydrogenolysis, cleaves the Cbz group to yield toluene and a free amine. Concurrently, under these conditions, the double bond of the methallyl side chain is typically reduced. The product of this exhaustive hydrogenation would be 2-isobutyl-glycine.

Selective hydrogenation can be challenging. To achieve reduction of the double bond while retaining the Cbz group, alternative catalysts or conditions may be required. Conversely, for selective deprotection of the Cbz group without affecting the olefin, transfer hydrogenation methods, for instance using ammonium formate with a palladium catalyst, have been developed for similar substrates, particularly in aqueous or micellar media. researchgate.netcore.ac.uk

Table 1: Representative Hydrogenation Reactions on Cbz-Protected Amino Acids

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Cbz Deprotection | Cbz-protected amine | H₂, 10% Pd/C, solvent (e.g., MeOH, EtOH) | Free amine | researchgate.net |

| Transfer Hydrogenolysis | Cbz-protected amine | Ammonium formate, Pd/C, TPGS-750-M/H₂O | Free amine | researchgate.net |

2 Epoxidation

The epoxidation of the olefin in this compound introduces a reactive oxirane ring into the side chain, which can be subsequently opened by various nucleophiles to generate a diverse array of functionalized amino acids. This reaction typically creates a new stereocenter, leading to diastereomeric products.

A standard reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Studies on similar N-Cbz protected α-alkenyl amino acid esters have shown that epoxidation with m-CPBA in a solvent like dichloromethane (B109758) proceeds effectively. mdpi.com For instance, the epoxidation of N-Cbz protected allylglycine esters with m-CPBA yields the corresponding oxiranes, often as a 1:1 mixture of diastereomers that can be difficult to separate chromatographically. mdpi.com The reaction with this compound would be expected to produce Cbz-2-(2-methyl-2,3-epoxypropyl)glycine. Other epoxidation agents, such as dimethyldioxirane (B1199080) (DMDO), generated in situ, or catalytic systems involving transition metals and a terminal oxidant like hydrogen peroxide, have also been employed for the epoxidation of complex N-protected amino acids. beilstein-journals.org

Table 2: Epoxidation of N-Cbz-Protected Alkenyl Amino Acid Derivatives

| Substrate | Reagent | Solvent | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Dimethyl ∆⁴-di-(Cbz)amino azelate | m-CPBA | Dichloromethane (DCM) | Corresponding epoxide | Yielded a 1:1 diastereomeric mixture of the oxirane. | mdpi.com |

| N-Cbz-protected γ-amino-α,β-diol with a terminal double bond | H₂O₂, Phosphotungstic heteropoly acid | Not specified | Corresponding epoxide | Achieved excellent diastereoselectivity (dr > 95:5). | beilstein-journals.org |

3 Oxidative Cleavage

Oxidative cleavage of the methallyl group's double bond offers a powerful method for truncating the side chain and introducing carbonyl functionality. This transformation breaks the carbon-carbon double bond, typically yielding aldehydes, ketones, or carboxylic acids, depending on the reagents and workup conditions used.

Ozonolysis is the most common method for this purpose. The reaction involves bubbling ozone (O₃) through a solution of the alkene at low temperature, followed by a reductive or oxidative workup. For this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide, DMS, or zinc) would be expected to yield a ketone (acetone, from the terminal CH₂=C(CH₃)- fragment) and an α-amino aldehyde derivative. Specifically, it would produce Cbz-glycinal. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid, Cbz-glycine. The ozonolysis of N-protected allylglycine derivatives to form aldehydes has been documented in the literature. ru.nlnih.gov

Table 3: Oxidative Cleavage Methods for Alkenes

| Method | Reagents | Typical Products from this compound | Reference |

|---|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S or Zn/H₂O | Cbz-glycinal and Acetone | ru.nlnih.gov |

| Ozonolysis (Oxidative Workup) | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O₂ | Cbz-glycine and Acetone | nih.gov |

4 Cycloaddition Reactions (e.g., Diels-Alder)

The olefin of this compound can potentially participate in cycloaddition reactions, providing access to cyclic amino acid derivatives. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, although the methallyl group is generally a less reactive dienophile compared to electron-deficient alkenes. To enhance reactivity, Lewis acid catalysis may be employed. While specific examples of Diels-Alder reactions involving this compound are not extensively documented, the functionalization of unsaturated amino acids via Diels-Alder reactions is a known strategy. ru.nlresearchgate.net

Another class of relevant transformations is [2+2] cycloadditions. Photocatalyzed [2+2] cycloadditions using visible light have been shown to be effective for α,β-dehydroamino acids, with Cbz protecting groups being well-tolerated, affording cyclobutane-containing amino acids. acs.org This suggests that similar strategies could potentially be applied to this compound.

5 Cross-Metathesis Reactions

Olefin cross-metathesis (CM) is a powerful carbon-carbon bond-forming reaction that allows for the exchange of substituents between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. ed.ac.uksigmaaldrich.com This reaction could be applied to this compound to introduce a wide variety of new functionalities onto the side chain by reacting it with a different olefin partner.

The success of a cross-metathesis reaction depends on the relative reactivity of the two olefin partners and the catalyst used. ed.ac.uk Grubbs-type and Hoveyda-Grubbs catalysts are commonly employed. sigmaaldrich.com For example, reacting this compound with a terminal alkene (R-CH=CH₂) in the presence of a second-generation Grubbs catalyst could lead to the formation of a new, longer-chain unsaturated amino acid, releasing isobutylene (B52900) as a byproduct. The stereoselectivity (E/Z) of the newly formed double bond is a key consideration and can often be controlled by the choice of catalyst. nih.govrsc.org While specific CM reactions with this compound are not widely reported, the methodology has been applied to other Cbz-protected unsaturated substrates in the synthesis of polymers and natural products. ed.ac.uk

6 Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The olefinic moiety of this compound can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Heck reaction, which couples an alkene with an organohalide in the presence of a palladium catalyst and a base, is particularly relevant. libretexts.org

Research has demonstrated the successful Heck reaction of (S)-N-Cbz-allyl glycine t-butyl ester with various aromatic halides. researchgate.net This provides a direct precedent for the functionalization of this compound. In a similar fashion, this compound could be coupled with aryl or vinyl halides (or triflates) to synthesize α-amino acids with complex aromatic or extended unsaturated side chains. The choice of palladium source, ligand, and base is crucial for achieving high yields. rug.nl

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is another powerful C-C bond-forming tool. While typically used to couple sp²-hybridized carbons, variations exist for the involvement of alkenes. However, direct application to this compound as the alkene partner is less common than the Heck reaction.

Table 4: Heck Reaction with a Cbz-Protected Allyl Glycine Derivative

| Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| (S)-N-Cbz-allyl glycine t-butyl ester | Aromatic Halides (e.g., Iodobenzene) | Pd(OAc)₂, PPh₃, Base | Aryl-substituted unsaturated amino acid ester | researchgate.net |

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (R/S)-2-((Benzyloxycarbonyl)amino)-4-methylpent-4-enoic acid |

| m-CPBA | meta-Chloroperoxybenzoic acid |

| DMDO | Dimethyldioxirane |

| DMS | Dimethyl sulfide |

| Pd/C | Palladium on carbon |

| Cbz-glycinal | Benzyl (S)-1-oxo-3-phenylpropan-2-ylcarbamate (example structure) |

| Cbz-glycine | N-(Benzyloxycarbonyl)glycine |

| TPGS-750-M | d-α-Tocopherol polyethylene (B3416737) glycol 1000 succinate |

| (S)-N-Cbz-allyl glycine t-butyl ester | tert-Butyl (S)-2-((benzyloxycarbonyl)amino)pent-4-enoate |

Ring-Closing Metathesis for Cyclic Derivative Synthesis

The incorporation of this compound into peptide chains provides a valuable precursor for the synthesis of cyclic amino acid derivatives and peptidomimetics through Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, allows for the formation of cyclic structures by reacting two alkene moieties within the same molecule. nih.govorganic-chemistry.org The driving force for this intramolecular reaction is often the release of a small volatile alkene, such as ethene or in the case of a di-methallylated substrate, 2,3-dimethyl-1,3-butadiene. organic-chemistry.org

While specific literature detailing the RCM of peptides containing this compound is limited, extensive research on the closely related N-protected allylglycine derivatives provides a strong basis for its synthetic utility. orgsyn.orgnih.govnih.gov These studies demonstrate that di-alkenyl-functionalized amino acid precursors readily undergo RCM to yield macrocyclic peptides with varying ring sizes. For instance, tethered bis-allylglycine substrates have been successfully cyclized to create 14-membered macrocyclic peptides. orgsyn.org This methodology is highly versatile, enabling the synthesis of 5-, 6-, and 7-membered cyclic β-amino esters, where the starting amino acid dictates the final ring size. nih.gov

The general strategy involves the synthesis of a linear peptide containing at least two alkenyl-bearing amino acid residues, one or both of which can be this compound. The additional methyl group on the methallyl moiety compared to the allyl group may influence the reaction kinetics and the stereochemistry of the resulting cyclic alkene. Upon exposure to an RCM catalyst, the two terminal double bonds react to form a new internal double bond, thereby closing the ring.

Table 1: Representative Ring-Closing Metathesis Reactions on Allylglycine-Containing Peptides

| Starting Material | Catalyst | Product | Ring Size | Reference |

| Tethered bis-allylglycine substrate | Grubbs' Catalyst | Macrocyclic dipeptide | 14-membered | orgsyn.org |

| Linear peptide with (S)-N-Fmoc-allylglycine and a vinyl-functionalized pTyr mimetic | Grubbs' 2nd Gen. Catalyst | 15-membered macrocyclic tetrapeptide mimetic | 15-membered | nih.gov |

| Diene derived from allylglycine and serine | Grubbs' Catalyst | 6-membered cyclic β-amino ester | 6-membered | nih.gov |

This approach is significant in medicinal chemistry for creating conformationally constrained peptide analogues. nih.gov By locking the peptide backbone into a specific conformation, it is possible to mimic secondary structures like β-turns and α-helices, which are crucial for molecular recognition and biological activity. nih.gov The resulting hydrocarbon-tethered cyclic peptides often exhibit enhanced metabolic stability compared to their linear counterparts or those with disulfide or lactam bridges. nih.gov

Conversion to Other Functional Groups for Synthetic Utility

The this compound scaffold contains two primary sites for chemical modification: the methallyl group's carbon-carbon double bond and the carbobenzyloxy (Cbz) protecting group. This dual reactivity allows for its conversion into a variety of other functional groups, making it a versatile building block for the synthesis of non-proteinogenic amino acids and other complex organic molecules. smolecule.com

Transformations of the Methallyl Group:

The terminal alkene of the methallyl side chain is susceptible to a range of standard organic transformations.

Oxidation: The double bond can be oxidatively cleaved or functionalized to introduce oxygen-containing groups. smolecule.com

Ozonolysis: Treatment with ozone followed by a reductive or oxidative work-up can cleave the double bond to yield a ketone (specifically, a derivative of 2-oxo-propyl-glycine) or a carboxylic acid, respectively.

Strong Oxidation: Reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions can oxidize the methallyl group to form a carboxylic acid, converting the amino acid into a derivative of aspartic acid.

Hydroboration-Oxidation: A two-step process involving hydroboration with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and base, can convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. d-nb.infoyoutube.com This yields a hydroxylated amino acid derivative.

Table 2: Potential Functional Group Conversions of the Methallyl Side Chain

| Reaction Type | Reagents | Product Functional Group | Resulting Amino Acid Derivative (Post-transformation) |

| Strong Oxidation | 1. KMnO₄ or CrO₃, H⁺ | Carboxylic Acid | Cbz-Aspartic acid analogue |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or Me₂S | Ketone | Cbz-(2-oxopropyl)glycine |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Carboxylic Acid | Cbz-Aspartic acid analogue |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Primary Alcohol | Cbz-(3-hydroxy-2-methylpropyl)glycine |

Transformations involving the Cbz Group:

The Cbz group is a widely used amine protecting group, primarily due to its stability under various conditions and its facile removal. khanacademy.org

Hydrogenolysis: The most common method for deprotection is catalytic hydrogenation. youtube.com Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst cleanly cleaves the Cbz group to yield the free amine, with toluene and carbon dioxide as byproducts. organic-chemistry.org This mild procedure is compatible with many other functional groups, including the alkene of the methallyl side chain.

Conversion to Other Amine Derivatives: Once the Cbz group is removed, the resulting free amine can participate in a wide array of reactions. It can be acylated to form amides, alkylated, or used in peptide coupling reactions to extend a peptide chain. nih.govmdpi.com It can also be converted into other carbamates or ureas. mdpi.com

The ability to selectively manipulate either the methallyl side chain or the protected amino group provides chemists with a flexible synthetic route to a diverse range of customized amino acid derivatives for incorporation into peptides, peptidomimetics, and other biologically active molecules.

Stereochemical Aspects in the Synthesis and Reactions of Cbz 2 Methallyl Glycine

Principles of Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis refers to the chemical synthesis that preferentially produces one enantiomer or diastereomer over its mirror image or other stereoisomers. The goal is to create chiral molecules from achiral or prochiral starting materials with a high degree of stereochemical control. The success of such a synthesis is often quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr).

The fundamental principle of asymmetric synthesis is the use of a chiral influence to create a diastereomeric, energy-differentiated transition state for the formation of the two potential enantiomers. This chiral influence can be exerted through several key strategies:

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. sigmaaldrich.com It directs the stereochemical course of a reaction before being cleaved from the product, a process that should ideally allow for its recovery and reuse. sigmaaldrich.com

Chiral Catalysts: A small amount of a chiral, non-racemic substance is used to accelerate a chemical reaction and direct its stereochemical outcome without being consumed. sigmaaldrich.com These can range from complex organometallic compounds, such as those based on rhodium or iridium, to purely organic molecules (organocatalysts). sigmaaldrich.comnih.gov

Chiral Reagents: A stoichiometric amount of an enantiomerically pure reagent is used to effect a transformation.

Chiral Pool Synthesis: An enantiomerically pure starting material, typically a readily available natural product like an amino acid or sugar, is used as a building block.

In the context of Cbz-2-methallyl-glycine, which is a derivative of the simplest amino acid, glycine (B1666218), the primary challenge is the stereoselective formation of the C-C bond at the prochiral α-carbon. This is typically achieved by using chiral catalysts or by attaching a chiral auxiliary to a glycine synthon to induce facial selectivity during the alkylation step. beilstein-journals.orgaustinpublishinggroup.com

Control of Absolute and Relative Stereochemistry at the α-Carbon

Achieving precise control over the stereocenter at the α-carbon of this compound is the central challenge in its asymmetric synthesis. Several advanced catalytic and stoichiometric methods have been developed for the α-alkylation of glycine equivalents.

One prominent strategy involves the catalytic enantioselective allylation of glycine derivatives . Research has shown that N-protected α-chloroglycine esters can serve as effective electrophiles in these reactions. For instance, the reaction of ethyl N-Cbz-α-chloroglycinate with 2-methallyltrimethylsilane can be catalyzed by chiral squaramide-based organocatalysts. nih.govfrontiersin.org This approach facilitates a dynamic kinetic resolution, affording the desired N-Cbz-α-(2-methallyl)glycinate with high enantioselectivity. nih.govfrontiersin.org

Another powerful method relies on the use of chiral transition-metal complexes . Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand (often from the chiral pool, such as (S)-proline) are widely used. beilstein-journals.orgscispace.commdpi.com The planar nickel complex renders the α-protons of the glycine unit acidic and holds the glycine enolate in a rigid conformation. The chiral ligand effectively shields one face of the enolate, forcing the alkylating agent (e.g., methallyl bromide) to approach from the less sterically hindered face, thereby ensuring high diastereoselectivity. Subsequent decomposition of the complex yields the enantiomerically enriched amino acid.

The use of chiral auxiliaries attached to the glycine nitrogen or carboxyl group is also a well-established strategy. For example, C₂-symmetric chiral auxiliaries like (2R,5R)-dimethylpyrrolidine can be coupled to Cbz-protected glycine. nih.gov The resulting amide can then undergo stereocontrolled transformations, with the auxiliary directing the stereochemical outcome. nih.gov

Below is a table summarizing selected methods for the asymmetric synthesis of the this compound core structure.

| Method | Chiral Influence | Substrate | Key Reagent | Yield | Stereoselectivity (ee/dr) | Ref. |

| Organocatalysis | Chiral Squaramide Catalyst | Ethyl N-Cbz-α-chloroglycinate | 2-Methallyltrimethylsilane | 58-94% | 90-97% ee | nih.gov, frontiersin.org |

| Metal Complex | Chiral Ni(II)-Schiff Base | Ni(II) complex of Glycine | Methallyl Bromide | Good | >95% de | beilstein-journals.org, mdpi.com |

| Chiral Auxiliary | (2R,5R)-dimethylpyrrolidine | Cbz-Glycine Amide | Allylic Alcohol (for rearrangement) | Good | 87-93% ee | nih.gov |

| Metal Catalysis | Ni(II)/Chiral Ligand | Cbz-α-chloroglycine ester | Organozinc Reagent | Good | High ee | nih.gov |

Mechanistic Insights into Stereoselective Processes

The effectiveness of chiral catalysts and auxiliaries lies in their ability to create a well-defined, three-dimensional environment that lowers the activation energy for the formation of one stereoisomer over the other.

In the squaramide-catalyzed allylation of ethyl N-Cbz-α-chloroglycinate, the catalyst is believed to function as a bifunctional entity. nih.govfrontiersin.org The squaramide's N-H groups can activate the glycine electrophile through hydrogen bonding, while simultaneously organizing the incoming nucleophile (allylsilane). This dual activation within a confined chiral pocket facilitates a concerted Sₙ2-type displacement of the chloride. The high enantioselectivity arises from the catalyst's ability to differentiate between the two enantiotopic faces of the transient iminium ion intermediate formed during the dynamic kinetic resolution process. nih.govfrontiersin.org

With chiral Ni(II)-Schiff base complexes , the stereochemical outcome is dictated by steric hindrance. beilstein-journals.org The chiral ligand, for example, one derived from (S)-proline, creates a significant steric bias. The bulky substituent of the ligand (e.g., a benzyl (B1604629) group) effectively blocks the top face of the planar glycine enolate. Consequently, an incoming electrophile, such as methallyl bromide, is forced to attack from the exposed bottom face, leading to the formation of a single diastereomer.

The mechanism of chiral auxiliary control , such as with (2R,5R)-dimethylpyrrolidine in an Eschenmoser–Claisen rearrangement, relies on the formation of a rigid, chair-like transition state. nih.gov The substituents on the chiral auxiliary dictate the preferred conformation of this transition state to minimize steric clashes, thereby directing the formation of the new C-C bond with a specific stereochemistry.

The stereocenter at the α-carbon of this compound can direct the stereochemical outcome of subsequent reactions on the methallyl side chain, a phenomenon known as diastereoselective induction.

A classic example is electrophilic cyclization . Treatment of N-Cbz protected γ,δ-unsaturated amino acids with iodine can induce an iodocyclization. researchgate.net The reaction can proceed via two main pathways: endo-trig cyclization to form a six-membered cyclic carbamate (B1207046) (1,3-oxazin-2-one) or exo-trig cyclization to form a five-membered iodolactone. The stereochemistry at the α-carbon influences the conformational preference of the molecule in the transition state, leading to a high degree of diastereoselectivity in the formation of the new stereocenters in the cyclic product. nih.govresearchgate.net For example, the iodolactonization of related unsaturated amino acids has been shown to proceed with excellent diastereoselectivity, which can be rationalized by the formation of a stable chair-like transition state that minimizes A(1,3) strain.

Other potential diastereoselective transformations of the methallyl group include:

Epoxidation: Oxidation of the double bond with reagents like m-CPBA can lead to diastereomeric epoxides. The directing effect of the existing stereocenter and nearby functional groups can favor the formation of one diastereomer.

Dihydroxylation: Asymmetric dihydroxylation (e.g., using AD-mix) or substrate-controlled dihydroxylation can install two new stereocenters with predictable relative stereochemistry.

The table below shows representative diastereoselective transformations.

| Reaction | Substrate Type | Reagent | Product Type | Diastereoselectivity (dr) | Ref. |

| Iodolactonization | γ,δ-Unsaturated Amino Acid | I₂ | Iodolactone | ~9:1 | nih.gov |

| Iodocarbamation | γ,δ-Unsaturated N-Cbz Amino Acid | I₂ | Cyclic Carbamate | High | researchgate.net |

| Epoxidation | γ,δ-Unsaturated Amino Acid Derivative | m-CPBA | Epoxide | Modest | acs.org |

Methods for Stereochemical Assignment and Purity Determination

Confirming the absolute configuration and determining the stereochemical purity (ee or dr) of this compound and its derivatives is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Relative Stereochemistry: For cyclic derivatives formed from this compound, ¹H NMR is invaluable. The coupling constants (J-values) between adjacent protons and the observation of Nuclear Overhauser Effects (NOEs) can provide definitive information about the relative arrangement of substituents (e.g., cis vs. trans). nih.govnih.gov

Enantiomeric Purity: To determine enantiomeric excess, NMR can be used after converting the enantiomers into diastereomers. This is achieved by reacting the compound with an enantiomerically pure chiral derivatizing agent , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters or amides. publish.csiro.au These diastereomers have non-equivalent NMR spectra, and the ee can be calculated by integrating the distinct signals. Alternatively, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR sample. publish.csiro.aumdpi.com This agent forms transient diastereomeric complexes with the enantiomers, leading to separate signals that can be quantified. publish.csiro.aumdpi.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method for determining the enantiomeric purity of chiral compounds. sigmaaldrich.com The technique involves passing a solution of the compound through a column containing a chiral stationary phase (CSP) . eijppr.com The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. For amino acid derivatives, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) CSPs are particularly effective. sigmaaldrich.comhplc.eu The ratio of the peak areas for the two enantiomers directly corresponds to the enantiomeric excess.

X-ray Crystallography: If a single crystal of an enantiomerically pure compound or a derivative can be grown, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry. acs.org It is considered the definitive method for structural elucidation, although obtaining suitable crystals can be a significant challenge.

Applications of Cbz 2 Methallyl Glycine As a Synthetic Building Block

Incorporation into Complex Organic Molecules

The distinct functionalities of Cbz-2-methallyl-glycine make it an attractive starting material for the synthesis of intricate organic molecules with potential biological activity.

Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids like this compound is a key strategy in peptidomimetic design. The methallyl group provides a unique side chain that can introduce conformational constraints and serve as a handle for further chemical modifications. The Cbz group, a common protecting group in peptide synthesis, allows for the controlled assembly of peptide chains. The introduction of such non-canonical amino acids can disrupt or stabilize specific secondary structures, influencing the biological activity of the resulting peptidomimetic.

The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties to create more drug-like molecules. The unique topology of constrained amino acids can be crucial in defining the pharmacophore, which is the three-dimensional arrangement of functional groups responsible for biological activity.

Natural Product Synthesis (e.g., furanomycin (B1674273) analogs, thiocoraline (B3025945) fragments)

Furanomycin Analogs: Furanomycin is a naturally occurring non-proteinogenic amino acid with antibacterial properties. mdpi.com The synthesis of furanomycin and its analogs is an area of significant interest in medicinal chemistry. mdpi.com While direct synthesis of furanomycin from this compound is not prominently documented, the structural similarity and the presence of a modifiable side chain in this compound make it a conceptually relevant starting point for creating diverse furanomycin analogs. Synthetic strategies towards furanomycin often involve the construction of the substituted dihydrofuran ring, and the methallyl group could potentially be elaborated into such a system through various chemical transformations. mdpi.com

Thiocoraline Fragments: Thiocoraline is a thiodepsipeptide natural product with potent antitumor activity. nih.gov Its complex structure contains several unusual amino acid residues, including S-methylated L-cysteine and 3-hydroxy-quinaldic acid. nih.govnih.gov A review of the available literature did not yield specific examples of this compound being used in the synthesis of thiocoraline fragments. The biosynthesis of thiocoraline involves a complex enzymatic pathway, and its total synthesis is a challenging endeavor that typically relies on the assembly of its specific non-proteinogenic amino acid components. nih.govnih.gov

Synthesis of Bioactive Compounds and Potential Ligands

The methallyl group in this compound is a versatile functional handle that can participate in various chemical reactions, enabling the synthesis of a diverse range of bioactive compounds and potential ligands. The double bond can undergo reactions such as oxidation, reduction, and addition, allowing for the introduction of various pharmacophores. For instance, the development of novel ligands for G protein-coupled receptors often relies on the detailed understanding of the three-dimensional requirements of the receptor's binding site. The conformational constraints imposed by unnatural amino acids can be instrumental in designing ligands with high affinity and selectivity.

| Bioactive Compound Class | Synthetic Utility of this compound | Potential Therapeutic Areas |

| Peptidomimetics | Introduction of conformational constraints and functional handles. | Antiviral, Antibacterial, Anticancer |

| Natural Product Analogs | Building block for complex core structures. | Antibacterial, Antitumor |

| Novel Ligands | Scaffold for diverse pharmacophore introduction. | CNS disorders, Inflammation |

Design and Synthesis of Conformationally Constrained Amino Acid Derivatives

Introducing conformational constraints into peptides is a powerful strategy to enhance their biological activity and stability. The α,α-disubstituted nature of this compound, with a methyl and an allyl group at the α-carbon, significantly restricts the rotational freedom around the peptide backbone. This restriction can stabilize specific secondary structures like β-turns or helical conformations.

The synthesis of such conformationally constrained amino acids often involves the alkylation of glycine (B1666218) derivatives. The methallyl group in this compound can be further modified through cyclization reactions to create even more rigid structures. For example, ring-closing metathesis of a di-alkenylated glycine derivative can lead to cyclic amino acids, which are valuable components in the design of peptidomimetics with well-defined three-dimensional shapes.

Precursors for Novel Heterocyclic Systems (e.g., diazaheterocycles, pyrroles)

The reactive nature of the methallyl group and the presence of the amino acid functionality make this compound a potential precursor for the synthesis of various heterocyclic systems.

Diazaheterocycles: Diazaheterocycles, such as piperazinones and benzodiazepines, are common scaffolds in medicinal chemistry. The synthesis of these heterocycles can sometimes be achieved through cyclization reactions involving amino acid derivatives. For instance, palladium-catalyzed decarboxylative allylic alkylation is a method used to synthesize chiral gem-disubstituted diazaheterocycles. nih.gov While not explicitly demonstrated for this compound, its structure suggests potential for intramolecular cyclization reactions to form nitrogen-containing rings. The synthesis of N-Boc protected diazaheterocycles has been achieved through such catalytic methods, which can then be deprotected and further functionalized. rsc.org

Pyrroles: Pyrroles are another important class of heterocycles found in many natural products and pharmaceuticals. Several synthetic methods exist for the construction of the pyrrole (B145914) ring from amino acid precursors. nih.gov One approach involves the reaction of α-amino acid esters with acetylenic compounds, followed by cyclization. nih.gov Another strategy utilizes the cyclization of intermediates derived from α-alkenyl-dicarbonyl compounds and primary amines. nih.gov The α-alkenyl side chain of this compound makes it a suitable candidate for such transformations, potentially leading to the formation of substituted pyrrole derivatives.

| Heterocyclic System | Synthetic Approach from Amino Acid Derivatives | Relevance of this compound |

| Diazaheterocycles | Palladium-catalyzed decarboxylative allylic alkylation, intramolecular cyclization. | Potential for intramolecular cyclization due to the methallyl group. |

| Pyrroles | Cyclization of enamines formed from amino esters and alkynes; cyclization of α-alkenyl-dicarbonyls. | The α-alkenyl side chain is a key functionality for these synthetic routes. |

Advanced Research Methodologies for Cbz 2 Methallyl Glycine Studies

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. rsc.orgresearchgate.net For amino acid derivatives like Cbz-2-methallyl-glycine, DFT calculations can be employed to model reaction mechanisms, such as those involved in its synthesis or subsequent transformations. researchgate.net These calculations can help identify transition states and determine activation energies, offering a deeper understanding of the reaction kinetics. frontiersin.org

Furthermore, DFT is instrumental in determining key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally suggests higher reactivity. The total dipole moment, another property derivable from DFT, provides information about the molecule's polarity, which influences its solubility and intermolecular interactions. ru.nl While specific DFT studies exclusively targeting this compound are not widely published, the principles of DFT are routinely applied to understand the reactivity of similar Cbz-protected amino acids and glycine (B1666218) derivatives. rsc.orgfrontiersin.orgrsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Studies

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing valuable information on their conformational preferences and interactions with their environment. nih.gov For a flexible molecule like this compound, MD simulations can map out its conformational landscape, identifying the most stable arrangements of its backbone and side chain. This is particularly important as the conformation of an amino acid residue can significantly impact the structure and function of a peptide into which it is incorporated.

Quantum Chemical Calculations for Energetic and Geometric Insights

Quantum chemical calculations, a broader category that includes DFT, provide fundamental insights into the energetic and geometric properties of molecules. nih.gov These methods can be used to calculate the optimized geometry of this compound, determining bond lengths, bond angles, and dihedral angles with high accuracy. Such geometric parameters are foundational for understanding the molecule's three-dimensional structure.

Molecular Modeling for Rationalizing Stereochemical Outcomes

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. In the context of this compound, molecular modeling can be a powerful tool for rationalizing the stereochemical outcomes of its synthesis. nih.gov The introduction of the methallyl group at the α-carbon of glycine creates a chiral center, and controlling the stereochemistry of this center is often a critical aspect of the synthesis of non-proteinogenic amino acids. rsc.orgacs.org

By building and analyzing models of the reaction intermediates and transition states, chemists can understand the steric and electronic factors that favor the formation of one stereoisomer over another. This understanding can then guide the selection of reagents and reaction conditions to achieve high levels of stereoselectivity. For instance, modeling the interaction of a chiral catalyst with the substrate can explain why a particular enantiomer or diastereomer is the major product. While detailed molecular modeling studies specifically for the synthesis of this compound are not prominent in the literature, the approach is fundamental to modern asymmetric synthesis. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined. For this compound, an X-ray crystal structure would provide unambiguous confirmation of its molecular connectivity, as well as precise measurements of bond lengths, bond angles, and the conformation adopted in the crystalline state. researchgate.netmarquette.edu

This information is invaluable for validating the results of computational methods like DFT and molecular modeling. Furthermore, the packing of molecules in the crystal lattice, which is also revealed by X-ray crystallography, can provide insights into intermolecular interactions such as hydrogen bonding. At present, a published X-ray crystal structure specifically for this compound is not available in the common crystallographic databases. However, the technique has been widely applied to other Cbz-protected amino acids and glycine derivatives, providing a wealth of structural information for this class of compounds. nih.govresearchgate.net

Q & A

Q. What methodologies assess the environmental impact of this compound synthesis?

- Answer : Perform lifecycle analysis (LCA) to quantify waste generation and energy use. Use green chemistry metrics (e.g., E-factor, atom economy) and compare with alternative protecting groups. Employ GC-MS to monitor volatile byproducts and propose solvent recycling protocols .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography vs. NMR) and consult domain experts to identify confounding variables .

- Experimental Reproducibility : Document protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for detailed experimental sections and supplementary data) .

- Statistical Rigor : Predefine significance thresholds (e.g., α=0.05) and correct for multiple comparisons in hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.